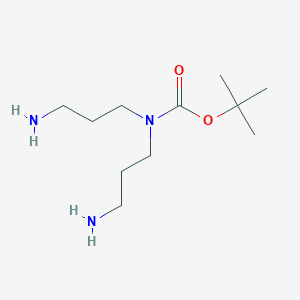

Tert-butyl N,N-bis(3-aminopropyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N,N-bis(3-aminopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloropropan-1-amine . This reaction is an example of alkylation of primary amines. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl N,N-bis(3-aminopropyl)carbamate can undergo various types of chemical reactions, including:

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving the amino groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride.

Nucleophiles: Such as alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with alkyl halides can yield various substituted carbamates .

Applications De Recherche Scientifique

Biological Applications

1. Anticancer Activity

One of the prominent applications of tert-butyl N,N-bis(3-aminopropyl)carbamate is in cancer research. The 3-aminopropyl group is known to exhibit significant activity against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For instance, the compound's mechanism may involve interactions with enzymes or receptors that are critical to cancer cell survival and proliferation .

2. Antimicrobial Properties

Research indicates that derivatives of the compound may possess intrinsic antimicrobial properties. For example, studies involving bis-cinnamido-polyamines have highlighted how similar structural motifs can exhibit antimicrobial activity against various pathogens, suggesting that this compound could be explored for its potential as an antimicrobial agent .

3. Neuroprotective Effects

Recent investigations into related compounds have demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases. For instance, a derivative was shown to inhibit amyloid-beta aggregation, which is implicated in Alzheimer's disease. These findings suggest that this compound might also offer protective benefits against neurotoxicity .

Synthetic Utility

This compound serves as an important intermediate in organic synthesis. Its structure allows for various chemical modifications, making it valuable in the development of new pharmaceuticals and biologically active compounds. The compound can be synthesized through several methods, including the reaction of tert-butyl carbamate with 3-aminopropyl amines under controlled conditions.

Case Studies

Mécanisme D'action

The mechanism of action of tert-butyl N,N-bis(3-aminopropyl)carbamate involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of amino groups, allowing it to participate in substitution reactions. The specific pathways and molecular targets depend on the context of its use in research or industrial applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl (3-aminopropyl)carbamate: A closely related compound with similar chemical properties and applications.

N-Boc-1,3-propanediamine: Another related compound used in similar synthetic applications.

Uniqueness

Tert-butyl N,N-bis(3-aminopropyl)carbamate is unique due to its dual amino functionality, which allows for versatile applications in organic synthesis and biochemical research. Its tert-butyl protecting group provides stability and ease of handling compared to other similar compounds .

Activité Biologique

Tert-butyl N,N-bis(3-aminopropyl)carbamate (TBAPC) is a compound that has attracted attention due to its potential biological activities and applications in various fields, particularly in drug development and biochemical research. This article delves into the compound's biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

TBAPC is characterized by the presence of two 3-aminopropyl groups attached to a tert-butyl carbamate moiety. Its molecular formula is C12H26N2O2, with a molecular weight of approximately 230.36 g/mol. The compound typically appears as a colorless oil with a melting point around 22 °C and a boiling point of approximately 271.7 °C at standard atmospheric pressure.

Although specific mechanisms of action for TBAPC are not fully elucidated, its structural components suggest several potential interactions within biological systems:

- Enzyme Inhibition : TBAPC may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular processes, potentially providing therapeutic benefits in metabolic disorders and cancer treatments.

- Interaction with Receptors : The compound's amino groups allow it to interact with various receptors, influencing cellular signaling pathways and gene expression.

- Precursor Role : TBAPC may serve as a precursor to agmatine, a polyamine involved in neuromodulation and blood pressure regulation, further indicating its potential biological relevance.

Biological Activity

Research indicates that TBAPC exhibits significant biological activity, particularly in the context of cancer research:

- Antitumor Activity : Studies have shown that TBAPC can inhibit certain cancer cell lines, suggesting its potential use in developing cancer therapies. The 3-aminopropyl moiety is particularly noted for its role in these inhibitory effects.

- Cellular Processes : The compound influences various cellular processes, including metabolic pathways and gene expression, making it valuable for biochemical research .

Case Studies and Research Findings

Several studies have investigated the biological activity of TBAPC and related compounds:

Applications in Research

TBAPC has diverse applications across multiple scientific domains:

- Organic Synthesis : It serves as a building block for synthesizing biologically active molecules.

- Drug Development : Its ability to interact with biomolecules makes it a candidate for developing new therapeutics targeting metabolic disorders and cancers.

- Biochemical Research : The compound is utilized in studies exploring enzyme interactions and cellular signaling pathways.

Propriétés

IUPAC Name |

tert-butyl N,N-bis(3-aminopropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N3O2/c1-11(2,3)16-10(15)14(8-4-6-12)9-5-7-13/h4-9,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQAFROAHNBRIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCN)CCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.